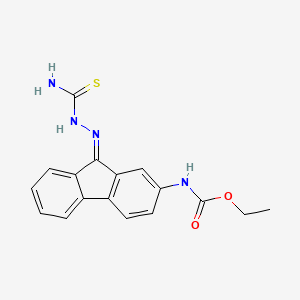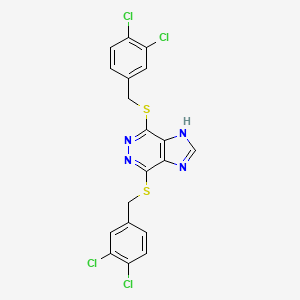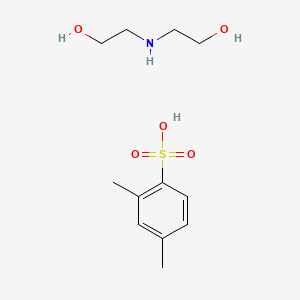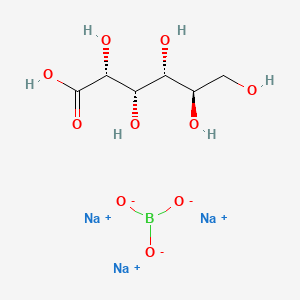
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is a compound that combines the properties of gluconic acid and boric acid. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications. The compound is often used in the fields of chemistry, biology, and medicine due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt typically involves the reaction of gluconic acid with boric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperature and pH to ensure the formation of the cyclic ester. The process can be summarized as follows:
Reactants: Gluconic acid, boric acid, and sodium hydroxide.
Reaction: The reactants are mixed in an aqueous solution.
Conditions: The reaction mixture is heated to a specific temperature and maintained at a controlled pH.
Product Formation: The cyclic ester is formed, and the sodium salt is obtained by neutralizing the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce simpler boron-containing compounds.
科学的研究の応用
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of cleaning agents, corrosion inhibitors, and as a component in various industrial processes.
作用機序
The mechanism of action of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its cyclic ester structure allows it to participate in specific reactions that are crucial for its biological and chemical activity.
類似化合物との比較
Similar Compounds
Calcium borogluconate: Similar in structure but contains calcium instead of sodium.
Magnesium borogluconate: Contains magnesium and has similar properties.
Potassium borogluconate: Contains potassium and is used in similar applications.
Uniqueness
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is unique due to its specific combination of gluconic acid and boric acid with sodium. This combination imparts distinct chemical and physical properties that make it suitable for a wide range of applications, particularly in fields requiring stability and reactivity.
特性
CAS番号 |
62185-81-3 |
|---|---|
分子式 |
C6H12BNa3O10 |
分子量 |
323.94 g/mol |
IUPAC名 |
trisodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;borate |
InChI |
InChI=1S/C6H12O7.BO3.3Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;2-1(3)4;;;/h2-5,7-11H,1H2,(H,12,13);;;;/q;-3;3*+1/t2-,3-,4+,5-;;;;/m1..../s1 |
InChIキー |
HUJANBVKCSRPQH-GQOAHPRESA-N |
異性体SMILES |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
正規SMILES |
B([O-])([O-])[O-].C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



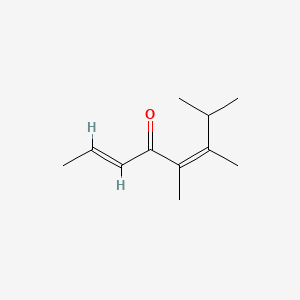
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
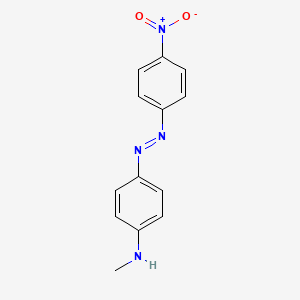

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


